Cas no 313505-74-7 (2-(3-Fluoro-4-methylbenzyl)benzoic acid)
2-(3-Fluoro-4-methylbenzyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Fluoro-4-methylbenzyl)benzoic acid
- 2-(3-fluoro-4-methylbenzyl)benzoic acid(SALTDATA: FREE)
- 2-[(3-fluoro-4-methylphenyl)methyl]benzoic acid
- AC1N17QQ
- AG-F-04319
- Ambcb5212569
- CTK4G6909
- KB-221767
- MolPort-003-711-074
- Oprea1_722995
-
- Inchi: 1S/C15H13FO2/c1-10-6-7-11(9-14(10)16)8-12-4-2-3-5-13(12)15(17)18/h2-7,9H,8H2,1H3,(H,17,18)
- InChI Key: NONIPMXEAJZBOX-UHFFFAOYSA-N
- SMILES: FC1=C(C)C=CC(=C1)CC1C=CC=CC=1C(=O)O
Computed Properties
- Exact Mass: 244.09000
- Monoisotopic Mass: 244.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.21
- Boiling Point: 374.8°C at 760 mmHg
- Flash Point: 180.5°C
- Refractive Index: 1.581
- PSA: 37.30000
- LogP: 3.42310
2-(3-Fluoro-4-methylbenzyl)benzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(3-Fluoro-4-methylbenzyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B435288-50mg |
2-(3-Fluoro-4-methylbenzyl)benzoic Acid |
313505-74-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B435288-100mg |
2-(3-Fluoro-4-methylbenzyl)benzoic Acid |
313505-74-7 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B435288-500mg |
2-(3-Fluoro-4-methylbenzyl)benzoic Acid |
313505-74-7 | 500mg |
$ 135.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535800-1g |
2-(3-Fluoro-4-methylbenzyl)benzoic acid |
313505-74-7 | 98% | 1g |
¥1020.00 | 2024-08-02 |
2-(3-Fluoro-4-methylbenzyl)benzoic acid Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2-(3-Fluoro-4-methylbenzyl)benzoic acid
Introduction to 2-(3-Fluoro-4-methylbenzyl)benzoic Acid (CAS No. 313505-74-7)
2-(3-Fluoro-4-methylbenzyl)benzoic acid, identified by the Chemical Abstracts Service registry number 313505-74-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This benzoic acid derivative features a fluorinated aromatic ring and a methyl substituent, which contribute to its unique chemical properties and potential biological activities. The compound's structure, combining the benzoic acid moiety with a fluromethylbenzyl group, positions it as a promising candidate for further exploration in drug development and synthetic chemistry.
The molecular structure of 2-(3-fluoro-4-methylbenzyl)benzoic acid consists of a central benzene ring substituted with a carboxylic acid group at one position and a fluromethylbenzyl group at another. The presence of the fluorine atom at the 3-position of the aromatic ring enhances the compound's lipophilicity and metabolic stability, while the methyl group at the 4-position further modulates its electronic properties. These structural features make it an intriguing subject for studying its interactions with biological targets and its potential therapeutic applications.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their ability to improve drug bioavailability, binding affinity, and resistance to metabolic degradation. The incorporation of fluorine into pharmaceutical molecules has been well-documented to enhance their pharmacokinetic profiles. For instance, fluorinated benzoic acids have shown promise in the development of anti-inflammatory and anticancer agents. The specific combination of fluorine and methyl substitution in 2-(3-fluoro-4-methylbenzyl)benzoic acid suggests that it may exhibit enhanced efficacy in certain therapeutic contexts compared to its unmodified counterparts.
One of the most compelling aspects of 2-(3-fluoro-4-methylbenzyl)benzoic acid is its potential role as an intermediate in the synthesis of more complex pharmacophores. The benzoic acid core is a well-established scaffold in medicinal chemistry, frequently used in the design of drugs targeting various diseases. By modifying this scaffold with fluorine and methyl groups, chemists can fine-tune the compound's properties to achieve desired biological effects. This flexibility makes it a valuable building block for medicinal chemists seeking to develop novel therapeutics.
Recent studies have begun to explore the biological activity of 2-(3-fluoro-4-methylbenzyl)benzoic acid and its derivatives. Preliminary research indicates that this compound may possess anti-inflammatory properties, potentially making it useful in treating conditions such as rheumatoid arthritis or inflammatory bowel disease. The fluoro substituent is known to enhance binding interactions with enzymes and receptors, which could lead to improved therapeutic outcomes. Additionally, the compound's structural similarity to known bioactive molecules suggests that it may interact with similar biological pathways, offering new avenues for drug discovery.
The synthesis of 2-(3-fluoro-4-methylbenzyl)benzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by hydrolysis or oxidation steps to introduce the carboxylic acid functionality. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to achieve regioselective substitutions on the aromatic ring. The availability of high-quality starting materials and well-established synthetic protocols are crucial for producing this compound efficiently on both laboratory and industrial scales.
The pharmacological evaluation of 2-(3-fluoro-4-methylbenzyl)benzoic acid is ongoing, with researchers focusing on its interaction with various biological targets. In vitro assays have shown promising results regarding its ability to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). These enzymes are central mediators of inflammation and are often targeted by nonsteroidal anti-inflammatory drugs (NSAIDs). The presence of both fluorine and methyl groups in 2-(3-fluoro-4-methylbenzyl)benzoic acid may contribute to its enhanced binding affinity for these enzymes compared to simpler benzoic acid derivatives.
Moreover, the compound's potential anticancer activity has not been overlooked. Fluorinated aromatic compounds have been increasingly studied for their ability to inhibit tumor growth by interfering with critical cellular processes such as DNA replication and cell signaling. Preliminary data suggest that 2-(3-fluoro-4-methylbenzyl)benzoic acid may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to fully elucidate its mechanisms of action. The benzoic acid moiety is known to interact with microtubule formation and other aspects of cell division, making it a relevant candidate for anticancer drug development.
The chemical stability of 2-(3-fluoro-4-methylbenzyl)benzoic acid is another important consideration in its potential applications. Fluorinated compounds often exhibit greater resistance to degradation under physiological conditions, which can prolong their half-life in vivo and improve their therapeutic efficacy. Additionally, the compound's solubility profile can be modulated through salt formation or prodrug strategies, enhancing its bioavailability when administered orally or parenterally. These properties make it an attractive candidate for formulation into various dosage forms suitable for clinical use.
In conclusion,2-(3-fluoro-4-methylbenzyl)benzoic acid (CAS No. 313505-74-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its combination of fluorine and methyl substitutions enhances its lipophilicity, metabolic stability, and binding affinity for biological targets. Ongoing research continues to uncover new therapeutic potentials for this compound, particularly in anti-inflammatory and anticancer applications. As synthetic methods improve and more data become available,2-(3-fluoro-4-methylbenzyl)benzoic acid is poised to play an important role in future drug development efforts.
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